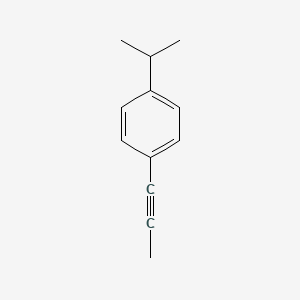
2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE, also known as TRIMOFIX “O”, is a chemical compound with the molecular formula C17H26O and a molecular weight of 246.39 g/mol. This compound belongs to the fragrance structural group Alkyl Cyclic Ketones and is characterized by its ambergris, woody, cedar, dry tobacco, and musk odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE involves the reaction of acetic acid anhydride with 1,5,10-trimethyl-1,5,9-cyclododecatriene . The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the fragrance industry due to its unique odor profile
Mecanismo De Acción
The mechanism of action of 2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5,10-TRIMETHYL-1,5,9-CYCLODODECATRIENE
- 2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL ETHYL KETONE
- METHYL 2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL KETONE
Uniqueness
2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE is unique due to its specific structural configuration and odor profile, which makes it highly valuable in the fragrance industry .
Propiedades
Número CAS |
144020-22-4 |
|---|---|
Fórmula molecular |
C17H26O |
Peso molecular |
246.394 |
Nombre IUPAC |
1-(2,5,10-trimethylcyclododeca-2,5,9-trien-1-yl)ethanone |
InChI |
InChI=1S/C17H26O/c1-13-7-5-6-8-14(2)10-12-17(16(4)18)15(3)11-9-13/h7-8,11,17H,5-6,9-10,12H2,1-4H3 |
Clave InChI |
XVILRJBIOPPCNB-UHFFFAOYSA-N |
SMILES |
CC1=CCCC=C(CC=C(C(CC1)C(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588054.png)

